trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid
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Overview
Description
trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O4 and a molecular weight of 262.31 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a methoxybenzoyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 3-methoxybenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology and Medicine: Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure drugs .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxybenzoyl group plays a crucial role in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
- trans-2-(3-Hydroxybenzoyl)cyclohexane-1-carboxylic acid
- trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid
- trans-2-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid
Uniqueness: trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds, such as those with hydroxy, methyl, or chloro substituents. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
IUPAC Name |
(1R,2R)-2-(3-methoxybenzoyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-19-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARDQVUNMXKFIK-CHWSQXEVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641359 |
Source
|
Record name | (1R,2R)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-73-9 |
Source
|
Record name | (1R,2R)-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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